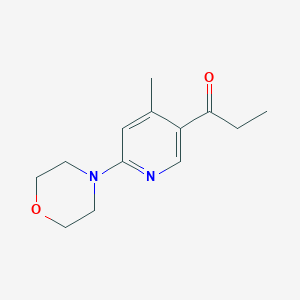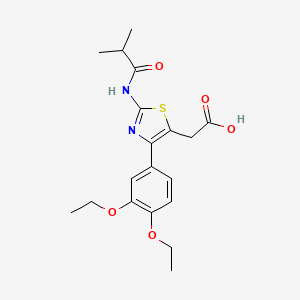
1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a morpholine ring and a ketone group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one typically involves the reaction of 4-methyl-6-morpholinopyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methyl-6-piperidinopyridin-3-yl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methyl-6-pyrrolidinopyridin-3-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-3-12(16)11-9-14-13(8-10(11)2)15-4-6-17-7-5-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
RROKSDWVKAQINH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)


![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)


![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
